
2-(2-Bromothiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromothiazol-5-yl)acetamide is a chemical compound with the molecular formula C5H5BrN2OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromothiazol-5-yl)acetamide typically involves the bromination of thiazole derivatives followed by acetamidation. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-2-aminothiazole, which is then acetylated using acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, which may have distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazole compounds .
Applications De Recherche Scientifique
2-(2-Bromothiazol-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromothiazol-5-yl)acetamide is primarily related to its interaction with biological targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
2-Acetamido-5-bromothiazole: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
2-Chlorothiazole Derivatives: These compounds have chlorine instead of bromine, which can result in different reactivity and applications.
Benzothiazole Derivatives: These compounds have a benzene ring fused to the thiazole ring, offering unique properties and applications in medicinal chemistry and materials science.
Uniqueness: 2-(2-Bromothiazol-5-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5BrN2OS |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-5-8-2-3(10-5)1-4(7)9/h2H,1H2,(H2,7,9) |
Clé InChI |
KURQPMMNTFTJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Br)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



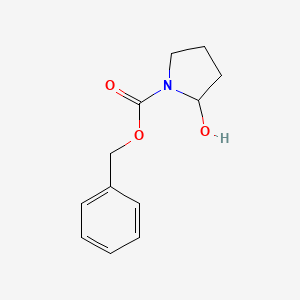
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
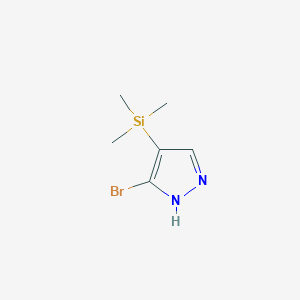

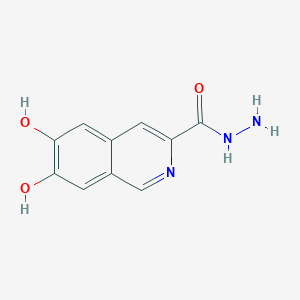
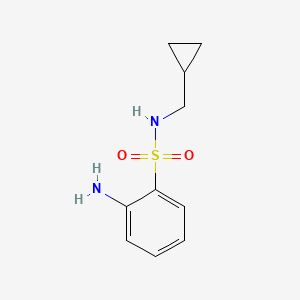

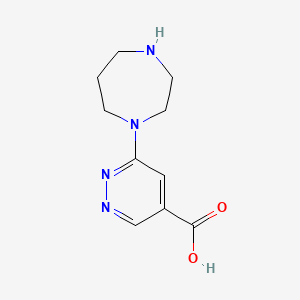

![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
